3-クロロ-2-フルオロ-5-(トリフルオロメチル)フェノール

説明

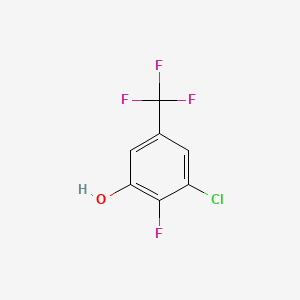

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3ClF4O. It is a halogenated phenol derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenol ring.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₃ClF₄O

- Molecular Weight : 214.54 g/mol

- Structure : The compound features a phenolic structure with:

- Chlorine (Cl) at the 3-position

- Fluorine (F) at the 2-position

- A trifluoromethyl (CF₃) group at the 5-position

These substituents significantly influence the compound's reactivity and biological activity.

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It serves as a crucial intermediate in organic synthesis, particularly for developing fluorinated aromatic compounds. The presence of halogens facilitates various substitution reactions, making it valuable for creating more complex molecules.

-

Biological Activity :

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that its mechanism of action may involve interference with bacterial efflux mechanisms, enhancing its effectiveness against resistant strains .

- Drug Development : The compound is investigated for its potential role in drug synthesis, particularly in designing molecules with improved pharmacokinetic properties due to its unique structural features.

-

Pharmaceutical Applications :

- Intermediate in Drug Synthesis : Its derivatives are explored for potential biological activities, including antiviral and anticancer properties, making it significant in pharmaceutical research.

-

Industrial Uses :

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials that exhibit high thermal stability and resistance to degradation. This makes it suitable for applications in coatings and other industrial materials.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

-

Synthesis Pathways Investigation :

- Various synthetic routes have been explored to produce this compound efficiently. One notable method involves the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under controlled conditions to introduce the trifluoromethyl group.

-

Pharmaceutical Development Insights :

- Research has focused on the pharmacokinetic properties of derivatives of this compound, assessing their potential as therapeutic agents. These studies emphasize the importance of structural modifications to enhance efficacy and reduce toxicity.

作用機序

Target of Action

It’s known that this compound is used as an important intermediate in organic synthesis .

Mode of Action

It’s generally prepared through a fluorination reaction on pyridine . The trifluoromethyl group or the halogen atoms (chlorine and fluorine) in the compound could potentially interact with its targets, causing changes in their function or structure.

Biochemical Pathways

As an intermediate in organic synthesis, it’s likely involved in various chemical reactions and pathways, depending on the final products it’s used to synthesize .

Pharmacokinetics

It’s known that the compound has a high gi absorption . More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and other ADME properties.

Result of Action

As an intermediate in organic synthesis, its effects would largely depend on the final compounds it’s used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also important to note that it’s a hazardous compound, with certain toxicity and corrosiveness .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol typically involves halogenation and fluorination reactions. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under appropriate conditions to introduce the trifluoromethyl group . Another approach involves the fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous hydrogen fluoride at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive and hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Catalysts: Coupling reactions often require palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

類似化合物との比較

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A related compound with an aldehyde group instead of a phenol group.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar halogenation and trifluoromethyl substitution.

Uniqueness

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is unique due to its specific combination of halogen and trifluoromethyl groups on a phenol ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

生物活性

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, with the molecular formula C₇H₃ClF₄O and a molecular weight of 214.54 g/mol, is a fluorinated aromatic compound characterized by the presence of halogen substituents that significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential as an intermediate in drug synthesis and its unique biological properties.

Chemical Structure and Properties

The compound features a phenolic structure with the following substituents:

- Chlorine (Cl) at the 3-position

- Fluorine (F) at the 2-position

- A trifluoromethyl (CF₃) group at the 5-position

These functional groups contribute to the compound's reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol exhibits notable antimicrobial activity. For instance, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in healthcare settings. The mechanism of action appears to involve interference with bacterial efflux mechanisms, enhancing its potency against resistant strains .

Inhibition of Enzymatic Activity

The compound has also been studied for its potential role in inhibiting specific enzymes. For example, research has shown that fluorinated compounds can enhance the inhibition of certain targets due to their electron-withdrawing properties. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacological profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol has been explored through various analogs. The presence of halogens significantly alters the biological activity compared to non-fluorinated counterparts. For example:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Pyridine derivative | Exhibits different reactivity due to nitrogen presence |

| 4-Bromo-3-fluoro-5-(trifluoromethyl)phenol | Brominated phenol | Varying halogen effects on biological activity |

| 2-Fluoro-4-(trifluoromethyl)phenol | Trifluoromethylated phenol | Lacks chlorine, altering its reactivity profile |

These comparisons highlight how variations in halogen substitution can lead to different chemical behaviors and applications.

Study on Antimicrobial Activity

In a recent study focusing on the antimicrobial properties of fluorinated phenols, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol was subjected to various assays against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against MRSA strains, with minimal cytotoxicity observed in mammalian cell lines .

Enzyme Inhibition Studies

Another study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results suggested that the trifluoromethyl group enhances binding affinity, making it a viable candidate for further development as an enzyme inhibitor .

特性

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLHLYVTNGBKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378699 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-12-6 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。